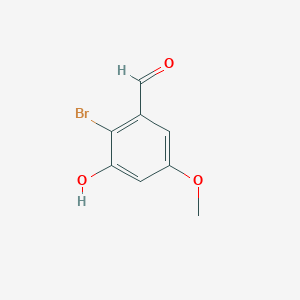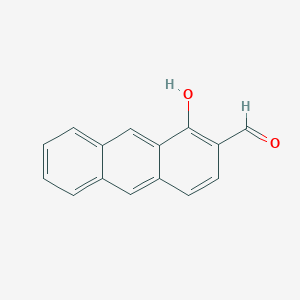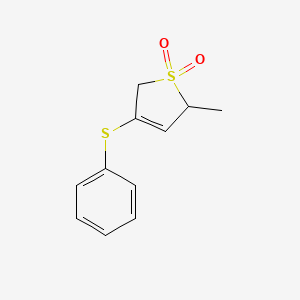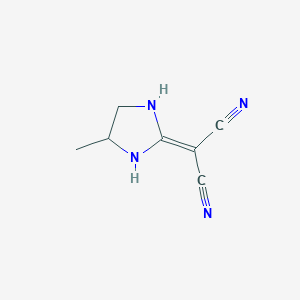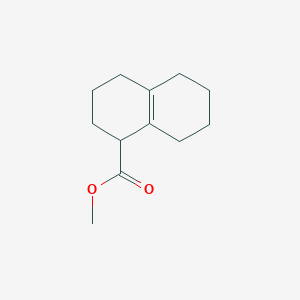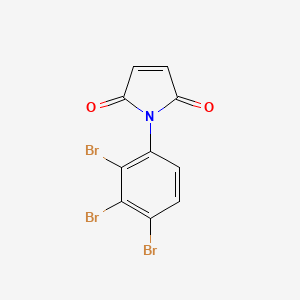
1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione typically involves the bromination of phenyl derivatives followed by cyclization to form the pyrrole ring. One common method includes the bromination of phenyl derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting tribromophenyl derivative is then subjected to cyclization with maleic anhydride under acidic conditions to form the pyrrole-2,5-dione structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Scientific Research Applications
1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to modulation of biological processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
2,3,4-Tribromophenol: Shares the tribromophenyl moiety but lacks the pyrrole-2,5-dione structure.
2,4-Dibromophenyl 2,3,4-Tribromophenyl Ether: Contains a similar brominated phenyl structure but differs in its ether linkage.
Uniqueness: 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione is unique due to its combination of the tribromophenyl group with the pyrrole-2,5-dione moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
106287-34-7 |
|---|---|
Molecular Formula |
C10H4Br3NO2 |
Molecular Weight |
409.86 g/mol |
IUPAC Name |
1-(2,3,4-tribromophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H4Br3NO2/c11-5-1-2-6(10(13)9(5)12)14-7(15)3-4-8(14)16/h1-4H |
InChI Key |
JVPNJMXUEFEHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N2C(=O)C=CC2=O)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


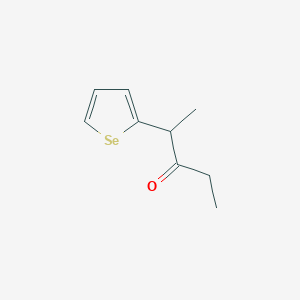

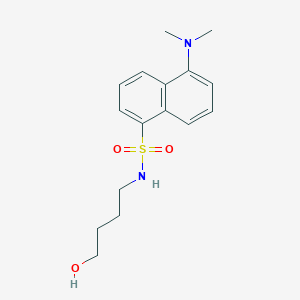
![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)

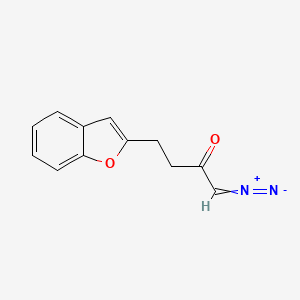
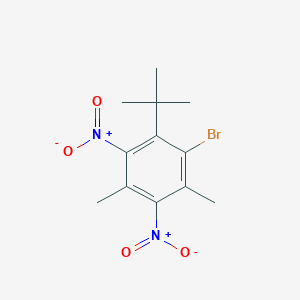
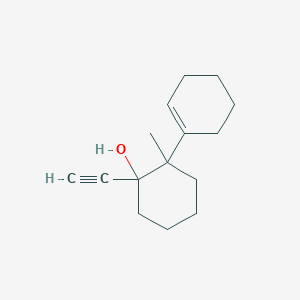
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
